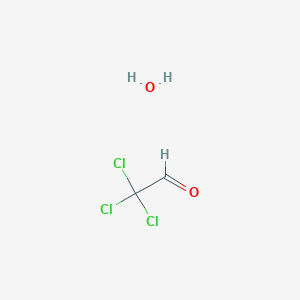
2,2,2-Trichloroacetaldehyde hydrate
Overview
Description
2,2,2-Trichloroacetaldehyde hydrate, also known as chloral hydrate, is a chemical compound with the formula CCl₃CH(OH)₂. It is a colorless, crystalline solid that is highly soluble in water and ethanol. Historically, it has been used as a sedative and hypnotic agent due to its depressant effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroacetaldehyde hydrate can be synthesized through the chlorination of ethanol or acetaldehyde. The reaction involves the stepwise addition of chlorine gas to ethanol, producing a mixture of chloral, chloral hydrate, and other chlorinated compounds.
Industrial Production Methods
In industrial settings, this compound is produced by the chlorination of acetaldehyde in the presence of hydrochloric acid. The reaction is catalyzed by antimony trichloride, and the resulting chloral hydrate is distilled from the reaction mixture. The distillate is then dehydrated with concentrated sulfuric acid to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroacetaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to trichloroacetic acid.
Reduction: It can be reduced to trichloroethanol.
Substitution: It reacts with nucleophiles to form addition products such as hemiacetals and acetals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alcohols and water are common nucleophiles that react with this compound to form hemiacetals and acetals.
Major Products
Oxidation: Trichloroacetic acid.
Reduction: Trichloroethanol.
Substitution: Hemiacetals and acetals.
Scientific Research Applications
2,2,2-Trichloroacetaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the production of DDT (dichlorodiphenyltrichloroethane).
Medicine: Historically, it has been used as a sedative and hypnotic agent.
Industry: It is used in the manufacture of insecticides, herbicides, and other chlorinated organic compounds.
Mechanism of Action
2,2,2-Trichloroacetaldehyde hydrate exerts its effects primarily through its active metabolite, trichloroethanol. Trichloroethanol acts as an agonist for the nonclassical two-pore domain potassium channels TREK-1 and TRAAK, leading to hyperpolarization of neuronal membranes and a decrease in neuronal excitability. This results in its sedative and hypnotic effects .
Comparison with Similar Compounds
Similar Compounds
Trichloroethanol: The active metabolite of 2,2,2-Trichloroacetaldehyde hydrate, with similar sedative properties.
Trichloroacetic acid: An oxidation product with different chemical properties and applications.
Tribromoacetaldehyde: A similar compound with bromine atoms instead of chlorine.
Uniqueness
This compound is unique due to its historical use as a sedative and its role as a precursor in the synthesis of DDT. Its ability to form stable hydrates and its reactivity with nucleophiles also distinguish it from other similar compounds .
Properties
IUPAC Name |
2,2,2-trichloroacetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O.H2O/c3-2(4,5)1-6;/h1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXVAUXJNBZJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Cl)(Cl)Cl.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















